Heptabarbital

Descripción general

Descripción

Heptabarbital es un fármaco sedante e hipnótico que pertenece a la familia de los barbitúricos. Se usó principalmente en Europa para el tratamiento del insomnio a partir de la década de 1950, pero desde entonces se ha discontinuado . This compound es un barbitúrico de acción intermedia o de corta duración que se utiliza principalmente para la sedación y la hipnosis .

Métodos De Preparación

Un método común implica la reacción de cicloheptanona con malonato de dietilo en presencia de etilato de sodio, seguida de ciclización con urea para formar el anillo de barbitúrico . Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero a mayor escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Heptabarbital experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios metabolitos. Los reactivos comunes para la oxidación incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados alcohólicos correspondientes. El borohidruro de sodio es un agente reductor común utilizado en estas reacciones.

Sustitución: this compound puede sufrir reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro. Por ejemplo, las reacciones de halogenación pueden introducir átomos de halógeno en la molécula utilizando reactivos como bromo o cloro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Heptabarbital se ha utilizado en diversas aplicaciones de investigación científica, que incluyen:

Química: this compound sirve como compuesto modelo para estudiar la reactividad y las propiedades de los barbitúricos.

Biología: Se utiliza en estudios que involucran el sistema nervioso central para comprender los efectos de los barbitúricos en la actividad neuronal.

Industria: Aunque su uso ha disminuido, el this compound se usó una vez en la industria farmacéutica para la producción de medicamentos sedantes e hipnóticos.

Mecanismo De Acción

Heptabarbital ejerce sus efectos uniéndose al receptor GABAA en la subunidad alfa o beta . Estos sitios de unión son distintos del propio GABA y también distintos del sitio de unión de las benzodiazepinas. Al potenciar el efecto del GABA en este receptor, this compound disminuye la resistencia de entrada, deprime el disparo en ráfaga y tónico, y aumenta la duración de la ráfaga y la conductancia media en los canales de cloruro individuales. Esto aumenta tanto la amplitud como el tiempo de decaimiento de las corrientes postsinápticas inhibitorias. Además, this compound bloquea el receptor AMPA, un subtipo del receptor de glutamato, y se une a los receptores neuronales nicotínicos de acetilcolina .

Comparación Con Compuestos Similares

Heptabarbital es parte de la familia de los barbitúricos, que incluye otros compuestos como fenobarbital, pentobarbital y secobarbital . En comparación con estos compuestos, this compound tiene un grupo cicloheptenilo único, que contribuye a sus propiedades farmacocinéticas y farmacodinámicas distintas. Mientras que el fenobarbital se utiliza comúnmente como anticonvulsivo, this compound se usó principalmente como sedante e hipnótico .

Actividad Biológica

Heptabarbital, a member of the barbiturate class of drugs, is primarily recognized for its sedative and hypnotic properties. This article delves into its biological activity, examining its pharmacodynamics, pharmacokinetics, and clinical implications through various studies and case analyses.

This compound exerts its effects mainly through modulation of the GABAA receptor, which is critical in the central nervous system (CNS). The drug binds to specific sites on the GABAA receptor distinct from those utilized by GABA itself and benzodiazepines. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx into neurons, which diminishes their excitability and results in sedative effects .

In addition to its GABAergic activity, this compound also inhibits AMPA receptors, which are involved in excitatory neurotransmission mediated by glutamate. This dual action contributes to its overall depressant effects on the CNS .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. A notable study evaluated the drug's concentration-response relationship in adult female rats. The research indicated that serum concentrations at the onset of loss of righting reflex (LRR) were consistent across varying infusion rates, suggesting a stable pharmacodynamic response regardless of administration speed. Key findings include:

- Serum Concentration at LRR : Increased slightly with higher infusion rates.

- Brain Tissue Concentration : Remained stable despite different dosing protocols, indicating a predictable pharmacokinetic behavior .

Table 1 summarizes the concentration levels observed in various biological compartments:

| Compartment | Concentration at Onset of LRR (mg/kg) | Standard Deviation (SD) |

|---|---|---|

| Serum | 77 | 8 |

| Brain Tissue | 76 | 7 |

| Cerebrospinal Fluid (CSF) | 29 | 5 |

Clinical Applications

This compound has been used historically in medical settings for inducing anesthesia and managing seizures. Its efficacy as a sedative-hypnotic agent is well-documented; however, it has largely fallen out of favor due to the availability of safer alternatives with fewer side effects.

Case Studies

- Anesthetic Use : In a controlled study involving surgical patients, this compound was administered as part of an anesthetic regimen. The drug effectively induced sedation with minimal adverse effects when monitored closely .

- Seizure Management : A retrospective analysis reported that this compound was utilized in emergency settings for seizure control. Patients demonstrated significant improvement in seizure frequency and duration during treatment periods .

Safety Profile and Side Effects

While this compound is effective as a sedative, its use is associated with several risks:

Propiedades

IUPAC Name |

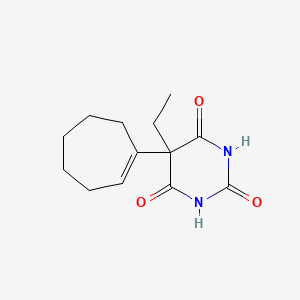

5-(cyclohepten-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZQYDJGLKSCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17626-60-7 (mono-hydrochloride salt) | |

| Record name | Heptabarbital [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10198927 | |

| Record name | Heptabarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptabarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.24e-01 g/L | |

| Record name | Heptabarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptabarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Heptabarbital (like all barbiturates) works by binding to the GABAA receptor at either the alpha or the beta sub unit. These are binding sites that are distinct from GABA itself and also distinct from the benzodiazepine binding site. Like benzodiazepines, barbiturates potentiate the effect of GABA at this receptor. This GABAA receptor binding decreases input resistance, depresses burst and tonic firing, especially in ventrobasal and intralaminar neurons, while at the same time increasing burst duration and mean conductance at individual chloride channels; this increases both the amplitude and decay time of inhibitory postsynaptic currents. In addition to this GABA-ergic effect, barbiturates also block the AMPA receptor, a subtype of glutamate receptor. Glutamate is the principal excitatory neurotransmitter in the mammalian CNS. Heptabarbital also appears to bind neuronal nicotinic acetylcholine receptors. | |

| Record name | Heptabarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

509-86-4 | |

| Record name | Heptabarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptabarbital [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptabarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptabarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptabarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTABARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10R70ML23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptabarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 °C | |

| Record name | Heptabarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptabarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Heptabarbital?

A1: While the precise mechanism remains undefined, research suggests this compound, like other barbiturates, acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) within the central nervous system [, , ]. This enhancement leads to a reduction in neuronal excitability.

Q2: How does the route of administration influence this compound's effects?

A2: Studies show varying effects based on administration routes. Oral administration of this compound can significantly decrease the bioavailability of Bishydroxycoumarin, likely due to altered absorption and increased metabolism [, ]. Conversely, intravenous administration provides a more direct route, impacting the pharmacokinetic-pharmacodynamic relationship, particularly in cases of renal dysfunction [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol.

Q4: Are there any unique spectroscopic characteristics of this compound?

A4: While specific spectroscopic data isn't extensively detailed in the provided research, gas chromatography coupled with various detectors like nitrogen-selective detectors or mass spectrometry are commonly employed for its identification and quantification [, , ].

Q5: How is this compound absorbed and distributed in the body?

A5: Absorption of this compound varies with the route of administration. Oral administration is affected by factors like co-administered drugs and individual variations [, ]. Distribution studies are limited, but research suggests rapid equilibration between cerebrospinal fluid and the brain, indicating its ability to cross the blood-brain barrier [].

Q6: What is the primary route of elimination for this compound?

A6: While specific details on elimination pathways are limited in the provided research, being a barbiturate, this compound is primarily metabolized in the liver, and its metabolites are likely excreted through urine [, , ].

Q7: How does this compound interact with other drugs, specifically anticoagulants?

A7: Studies demonstrate that this compound can significantly influence the pharmacokinetics of anticoagulants like Bishydroxycoumarin [, , ]. This interaction primarily stems from this compound's ability to induce liver enzymes, thereby accelerating the metabolism of these anticoagulants and potentially reducing their efficacy.

Q8: What are the known toxicities associated with this compound?

A8: While detailed toxicological data isn't explicitly presented in the provided research, being a barbiturate, this compound carries the risk of dependence and respiratory depression, particularly at higher doses. Specific organ toxicities haven't been extensively explored in these studies [].

Q9: What is the safety profile of this compound?

A9: The safety profile of this compound is similar to other barbiturates, with potential for abuse, dependence, and respiratory depression. Long-term use can lead to tolerance and withdrawal symptoms. These aspects necessitate careful consideration of risks and benefits before clinical use.

Q10: What analytical methods are commonly used to study this compound?

A10: Gas chromatography, often coupled with nitrogen-selective detectors or mass spectrometry, is frequently employed for the quantification and identification of this compound in biological samples [, , ]. These methods offer high sensitivity and specificity, crucial for accurate pharmacokinetic and metabolic studies.

Q11: What are the potential applications of this compound based on the current research?

A11: While once used clinically as a sedative and hypnotic agent, this compound’s applications have diminished due to safer alternatives. Currently, its primary use is in research settings to study drug metabolism, enzyme induction, and drug interactions, particularly concerning the cytochrome P450 system [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.